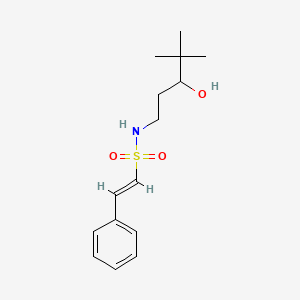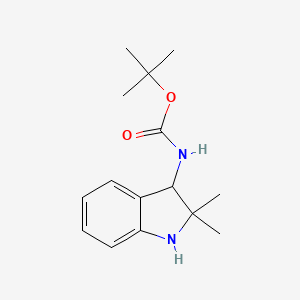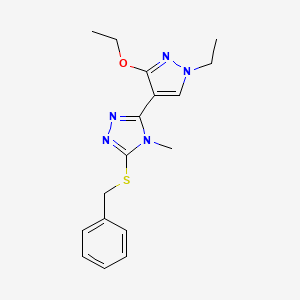
(E)-N-(3-hydroxy-4,4-dimethylpentyl)-2-phenylethenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(3-hydroxy-4,4-dimethylpentyl)-2-phenylethenesulfonamide, commonly known as S17834, is a sulfonamide derivative that has been studied for its potential therapeutic applications in various diseases. This compound has been found to exhibit promising biological activities, including anti-inflammatory, anti-fibrotic, and anti-tumor effects.
作用机制
The exact mechanism of action of S17834 is not fully understood. However, it has been proposed that S17834 exerts its biological activities by inhibiting the activity of certain enzymes, including lysyl oxidase-like 2 (LOXL2) and histone deacetylases (HDACs). LOXL2 is an enzyme that is involved in the cross-linking of collagen fibers, which is a key process in the development of fibrosis. HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition has been found to have anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
S17834 has been found to exhibit various biochemical and physiological effects in preclinical studies. In animal models of cancer, S17834 has been found to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. Additionally, S17834 has been found to exhibit anti-inflammatory and anti-fibrotic effects in animal models of inflammatory diseases and fibrosis.
实验室实验的优点和局限性
The advantages of using S17834 in lab experiments include its potent biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, S17834 has been found to exhibit low toxicity in preclinical studies, which is a desirable characteristic for potential drug candidates. However, the limitations of using S17834 in lab experiments include its relatively complex synthesis method, which may limit its availability for certain research groups.
未来方向
There are several future directions for the research on S17834. One potential direction is the development of S17834-based therapeutics for the treatment of cancer, inflammatory diseases, and fibrosis. Additionally, further studies are needed to elucidate the precise mechanism of action of S17834 and to identify its molecular targets. Finally, the development of more efficient synthesis methods for S17834 may facilitate its widespread use in scientific research.
合成方法
S17834 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-hydroxy-4,4-dimethylpentanal with benzylmagnesium chloride to obtain the corresponding alcohol. This alcohol is then converted to the corresponding tosylate, which is further reacted with sodium sulfite to give the sulfonamide derivative S17834.
科学研究应用
S17834 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and fibrosis. In preclinical studies, S17834 has been found to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, S17834 has been found to exhibit anti-inflammatory and anti-fibrotic effects in animal models of inflammatory diseases and fibrosis.
属性
IUPAC Name |
(E)-N-(3-hydroxy-4,4-dimethylpentyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-15(2,3)14(17)9-11-16-20(18,19)12-10-13-7-5-4-6-8-13/h4-8,10,12,14,16-17H,9,11H2,1-3H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQALXWOORWFDW-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNS(=O)(=O)C=CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(CCNS(=O)(=O)/C=C/C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2847672.png)
![Methyl 6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2847673.png)
![6-{[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2847675.png)
![2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2847676.png)
![7-(2-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2847677.png)

![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate](/img/no-structure.png)
![N-ethyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2847683.png)
![4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)butanoic acid](/img/structure/B2847684.png)
![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2847685.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)pyridine-3-carboxylate](/img/structure/B2847687.png)
![2-[(2,5-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2847690.png)
